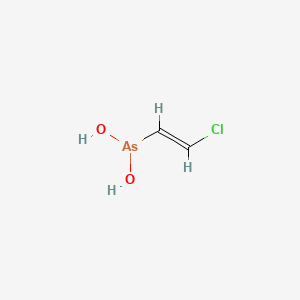

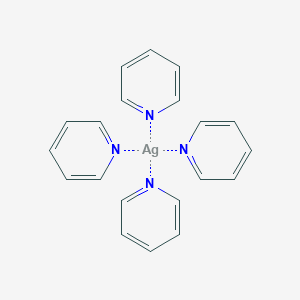

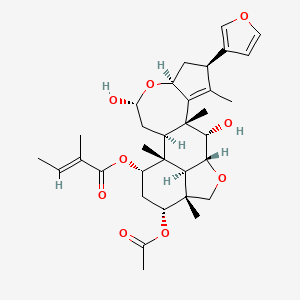

![molecular formula C19H18N2O3S B1239910 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide](/img/structure/B1239910.png)

2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide is a hydroxycinnamic acid.

Aplicaciones Científicas De Investigación

Optical Properties and Material Science

- Mechanofluorochromic Properties : This compound's derivatives, such as 2-cyano-3-(methoxyphenyl)-2-propenamides, demonstrate distinct optical properties owing to their specific stacking modes. These properties include variations in luminescence upon physical treatment like grinding, with changes in emission peaks and quantum yields, making them potentially useful in material science and optoelectronics (Song et al., 2015).

Thermodynamic and Solubility Studies

- Thermodynamic Properties : Studies on derivatives of this compound, including 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide, have focused on their fusion temperature and solubility in various organic solvents. The differential enthalpies and entropies of dissolution were calculated, offering insights into intermolecular interactions affecting solubility and enthalpies of mixing, important for chemical processing and formulation (Sobechko et al., 2017).

Polymer Science and Copolymerization

- Copolymers Synthesis : Research involving methyl and methoxy ring-substituted 2-cyano-3-phenyl 2-propenamides has led to the synthesis of novel copolymers with styrene. These copolymers exhibit high glass transition temperatures and decreased chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit, making them relevant in the field of advanced polymer materials (Kharas et al., 2015).

Organic Synthesis and Reaction Mechanisms

- Generation and Reactions of Allylic Carbanion Species : The compound's derivatives, such as 2-Methyl-3-(phenylthio) propenoic acid, have been studied for generating allylic carbanion species. These species react with aldehydes and ketones, offering insights into organic synthesis and reaction mechanisms (Kitaoka et al., 1983).

Potential Medical Applications

- Prodrug Synthesis for Anti-inflammatory Agents : There is research on the synthesis of derivatives like 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, which act as prodrugs for anti-inflammatory agents. These compounds show promise in the development of new medications (Patterson et al., 1992).

Chemical Synthesis and Luminescence Studies

- Photophysical Properties : Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives has explored their unique luminescence properties, which vary depending on the substituted group. This is relevant for applications in photophysics and chemical synthesis (Kim et al., 2021).

Applications in Chemistry and Materials Science

Vinyl Ethers and Thermal Transformations : The reactions of alkynylmagnesium bromides with glycidol ethers, involving derivatives of this compound, have been studied for synthesizing various alcohols and for understanding their thermal transformations. This research contributes to organic chemistry and materials science (Dmitrieva et al., 2005).

Reactions of Cyanoquinolinethione : Studies on 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione have explored its reactions with various compounds to form new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines, contributing to heterocyclic chemistry (Al-Taifi et al., 2016).

Propiedades

Fórmula molecular |

C19H18N2O3S |

|---|---|

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

(Z)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)/b14-8- |

Clave InChI |

YKLMGKWXBLSKPK-ZSOIEALJSA-N |

SMILES isomérico |

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C#N)\C(=O)N |

SMILES |

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |

SMILES canónico |

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |

Pictogramas |

Irritant |

Sinónimos |

alpha-cyano-3-ethoxy-4-hydroxy-5-phenylmethylcinnamamide ST 638 ST-638 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

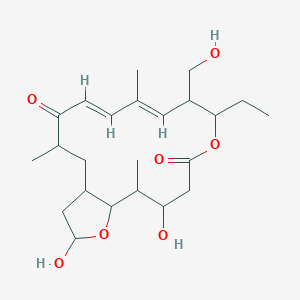

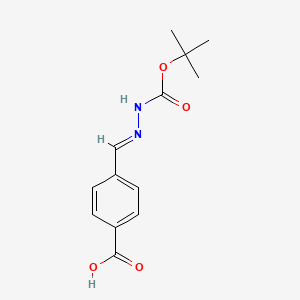

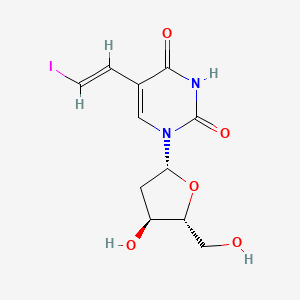

![[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1239828.png)

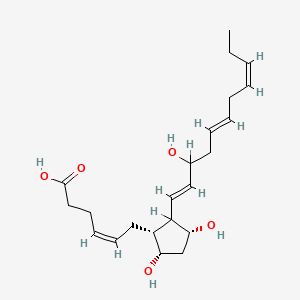

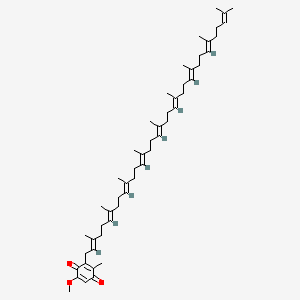

![methyl 2-[(1R,5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239835.png)

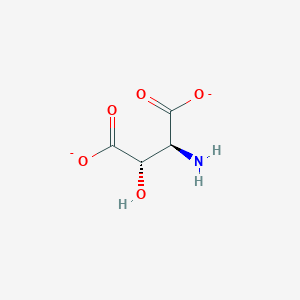

![(2S)-7-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-2-oxanyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1239836.png)

![(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal](/img/structure/B1239850.png)